(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine
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Overview
Description
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its utility in the synthesis of substituted oxadiazole analogs, which are explored for their potential as calcium channel antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can yield a wide range of products depending on the substituents introduced .
Scientific Research Applications
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, potentially leading to therapeutic effects in conditions where calcium channel function is disrupted .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Thiophene Derivatives: These compounds are known for their diverse pharmacological properties and are used in the development of new drugs.
Uniqueness
What sets (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine apart is its specific structure, which allows it to interact uniquely with calcium channels. This interaction is not as prominent in other similar compounds, making it a valuable tool in research focused on calcium channel modulation .
Properties
CAS No. |
937650-36-7 |
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Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |
InChI Key |
RNWIDRZJZSGBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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